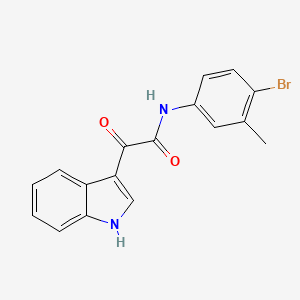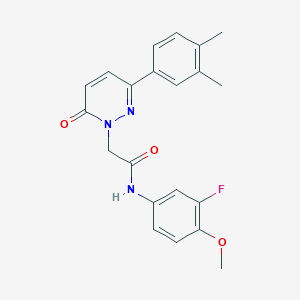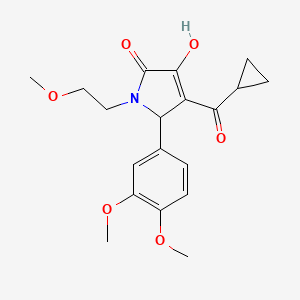
4-(cyclopropanecarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopropanecarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is an intriguing compound with a diverse range of chemical, biological, and industrial applications. This complex organic molecule consists of multiple functional groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropanecarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one typically involves a multi-step process:
Starting Materials: : The synthesis often begins with readily available starting materials such as cyclopropanecarboxylic acid, 3,4-dimethoxybenzaldehyde, and 2-methoxyethylamine.
Key Reactions
Condensation Reaction: : The condensation of cyclopropanecarboxylic acid with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst forms an intermediate product.
Reduction Reaction: : Reduction of the intermediate product using reducing agents like sodium borohydride results in the formation of the desired alcohol.
Cyclization: : Cyclization of the alcohol with 2-methoxyethylamine forms the final product, this compound.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized for efficiency and cost-effectiveness. This often involves:
Optimization of Reaction Conditions: : Adjusting temperature, pressure, and reaction time to maximize yield.
Catalyst Selection: : Utilizing catalysts that enhance reaction rates and selectivity.
Purification Techniques: : Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
The compound undergoes several types of reactions, including:
Oxidation: : Oxidation reactions can modify the hydroxy group, potentially leading to the formation of ketones or aldehydes.
Reduction: : Reduction reactions can further reduce the carbonyl group, forming secondary alcohols.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the aromatic ring, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: : Conditions for substitution reactions often involve strong nucleophiles and appropriate solvents to facilitate the reaction.
Major Products Formed
Oxidation: : Ketones or aldehydes depending on the specific conditions.
Reduction: : Secondary alcohols or alkanes.
Substitution: : A variety of substituted products with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: : The compound serves as a precursor for the synthesis of various derivatives used in chemical research.
Catalyst Studies: : Researchers study its behavior in catalytic processes to develop new reaction pathways.
Biology
Enzyme Inhibition: : Investigations into its potential as an enzyme inhibitor for specific biological pathways.
Biological Assays: : Utilized in assays to study its effects on cellular processes.
Medicine
Drug Development:
Pharmacological Studies: : Analysis of its interactions with biological targets to understand its pharmacological properties.
Industry
Material Science: : Used in the synthesis of novel materials with unique properties.
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: : Interacts with specific enzymes, receptors, or proteins to modulate biological processes.
Pathways Involved: : Engages in pathways related to cellular signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Structural Diversity: : The presence of multiple functional groups provides a unique chemical profile.
Versatility: : Its ability to undergo various chemical reactions sets it apart from simpler compounds.
Similar Compounds
4-(Cyclopropanecarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one: : A close structural analog with slight variations in functional groups.
3-(Cyclopropanecarbonyl)-4-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-1H-pyrrole: : Another similar compound with differences in the position of the functional groups.
Eigenschaften
IUPAC Name |
3-(cyclopropanecarbonyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-24-9-8-20-16(12-6-7-13(25-2)14(10-12)26-3)15(18(22)19(20)23)17(21)11-4-5-11/h6-7,10-11,16,22H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNPWXGPPQUSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2CC2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2540650.png)
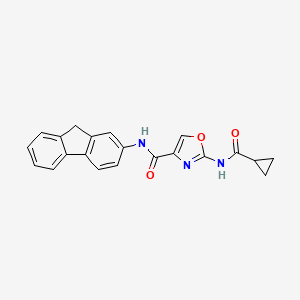
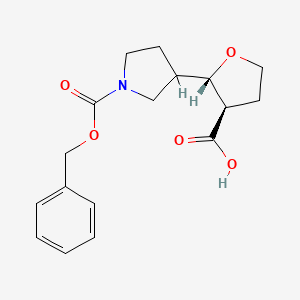
![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)
![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540657.png)
![4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2540659.png)
![2-CHLORO-N-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-METHYLACETAMIDE](/img/structure/B2540660.png)
![5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2540663.png)
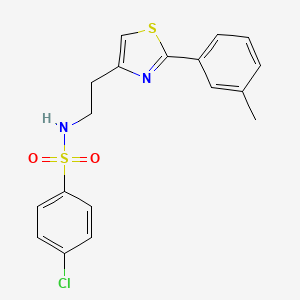
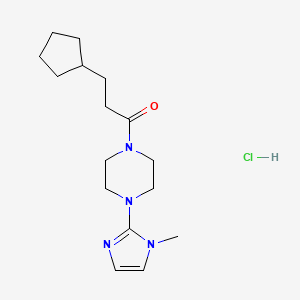
![5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-carboxamide](/img/structure/B2540667.png)
![(E)-4-(Dimethylamino)-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2540669.png)
